T-00127_HEV1

准备方法

合成路线和反应条件: T-00127_HEV1 的合成涉及多个步骤,从制备吡唑并嘧啶胺核心结构开始。关键步骤包括:

吡唑并嘧啶胺核心的形成: 这涉及在受控条件下对适当的前体进行环化。

二甲氧基苯基的引入: 这一步通常涉及取代反应,其中二甲氧基苯基被引入核心结构。

吗啉基乙基的连接: 这是通过亲核取代反应实现的,其中吗啉基乙基连接到吡唑并嘧啶胺核心的氮原子.

工业生产方法: this compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及:

反应条件的优化: 确保最终产品的产率和纯度高。

使用工业级试剂和溶剂: 以保持一致性和可扩展性。

纯化和结晶: 为了以最纯净的形式获得该化合物,适合进一步应用.

反应类型:

氧化: this compound 可以发生氧化反应,特别是在二甲氧基苯基部分,导致形成醌衍生物。

还原: 该化合物可以在吡唑并嘧啶胺核心处被还原,改变其电子特性。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

主要产物:

氧化: 醌衍生物。

还原: 还原的吡唑并嘧啶胺衍生物。

科学研究应用

Antiviral Activity

T-00127_HEV1 has been primarily studied for its antiviral properties, particularly against enteroviruses, including poliovirus. It displays a significant ability to inhibit viral replication, making it a candidate for further development in antiviral therapies. The compound's mechanism involves targeting cellular pathways that are crucial for viral replication, thus providing a strategic approach to combat viral infections.

Preclinical Studies

Several preclinical studies have been conducted to evaluate the safety and efficacy of this compound. These studies have reported no significant cytotoxicity in normal cell lines at concentrations up to 100 µM, indicating a favorable safety profile . The compound's ability to inhibit viral replication without harming host cells is a promising aspect for further clinical development.

Structural Activity Relationship (SAR) Studies

Research has focused on understanding the structure-activity relationship of this compound to optimize its antiviral properties. Modifications to its chemical structure have been explored to enhance potency and selectivity against specific viral targets. The SAR studies have indicated that variations in the fused ring structures significantly impact the compound's inhibitory activity against enteroviruses .

Case Study 1: Efficacy Against Poliovirus

In a controlled laboratory setting, this compound was tested against poliovirus strains. The results demonstrated a marked decrease in viral titers when treated with the compound compared to untreated controls. This study highlighted its potential as a therapeutic agent for poliovirus infections and laid the groundwork for future clinical trials .

Case Study 2: Broad-Spectrum Antiviral Potential

Research conducted on various enteroviruses revealed that this compound exhibits broad-spectrum antiviral activity. The compound was effective against multiple strains, suggesting its utility in treating infections caused by different enteroviruses. This broad efficacy is particularly important given the variability of viral strains and their resistance patterns .

Data Tables

| Virus Type | IC50 (nM) | Comments |

|---|---|---|

| Poliovirus | 150 | Effective inhibition observed |

| Enterovirus | Variable | Broad-spectrum activity noted |

作用机制

T-00127_HEV1 通过选择性抑制磷脂酰肌醇 4-激酶 IIIβ (PI4KIIIβ) 发挥其作用。这种抑制扰乱了高尔基体中磷脂酰肌醇 4-磷酸 (PI4P) 的产生,而 PI4P 对病毒 RNA 复制至关重要。 通过降低 PI4P 水平,this compound 有效地抑制了肠病毒(包括脊髓灰质炎病毒)的复制 .

类似化合物:

恩维洛昔: 另一种具有类似抗病毒特性的 PI4KIIIβ 抑制剂。

GW5074: 一种也抑制 PI4KIIIβ 的化合物,但其效力和特异性不同。

AN-12-H5: 一种结构不同的化合物,具有 PI4KIIIβ 抑制活性.

比较:

相似化合物的比较

Enviroxime: Another PI4KIIIβ inhibitor with similar antiviral properties.

GW5074: A compound that also inhibits PI4KIIIβ but with different potency and specificity.

AN-12-H5: A structurally distinct compound with PI4KIIIβ inhibitory activity.

Comparison:

生物活性

T-00127_HEV1 is a compound identified for its antiviral properties, particularly against enteroviruses such as poliovirus (PV) and human rhinovirus (HRV). Its mechanism of action involves targeting host cell factors, specifically the lipid kinase phosphatidylinositol 4-kinase III beta (PI4KIIIß), which plays a crucial role in viral replication.

Antiviral Efficacy

This compound exhibits significant antiviral activity, particularly against poliovirus and various strains of human rhinovirus. The compound's effectiveness is measured using the half-maximal effective concentration (EC50), which indicates the concentration needed to inhibit viral replication by 50%.

| Virus Type | EC50 (µM) | Reference |

|---|---|---|

| Poliovirus | 0.77 | |

| Human Rhinovirus (HRV) | 0.5 - 1.5 | |

| Respiratory Syncytial Virus (RSV) | Not specified |

The primary mechanism underlying the antiviral activity of this compound is its inhibition of PI4KIIIß. This enzyme is essential for the replication of enteroviruses, as it facilitates the formation of membrane structures necessary for viral genome replication. Inhibition of PI4KIIIß disrupts these processes, leading to reduced viral loads in infected cells.

Study on Poliovirus Inhibition

In a controlled laboratory setting, RD cells were infected with poliovirus and treated with this compound at various concentrations. The results demonstrated a dose-dependent reduction in viral RNA levels:

- Experimental Setup : RD cells were infected with poliovirus at an MOI of 10 and treated with this compound.

- Results : Viral RNA quantification showed significant reductions in viral genome copies at concentrations above 10 µM.

Comparative Study with Other Compounds

A comparative study evaluated the antiviral effects of this compound against other known antiviral agents. The results indicated that this compound had a superior selectivity index compared to compounds like pleconaril, highlighting its potential as a therapeutic agent for enteroviral infections.

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.77 | >1000 |

| Pleconaril | 2.5 | <100 |

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits enterovirus replication without significant cytotoxicity to host cells. The compound's cytotoxic concentration (CC50) was determined to be much higher than the EC50, indicating a favorable therapeutic window.

常见问题

Basic Research Questions

Q. How should researchers design experiments to characterize the structural properties of T-00127_HEV1?

To ensure robust structural characterization, employ orthogonal analytical techniques such as nuclear magnetic resonance (NMR) for atomic-level resolution, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for 3D conformation analysis. Experimental protocols must include triplicate measurements and internal standards to minimize variability. For novel compounds, provide spectral data and purity thresholds (≥95%) in the main manuscript, with extended datasets in supplementary materials .

Q. What statistical methods are recommended to validate experimental reproducibility in this compound studies?

Use parametric tests like Student’s t-test for comparing two groups or ANOVA for multi-group comparisons to assess variance significance. Pair experimental replicates with controls to isolate confounding variables. For large datasets, apply the central limit theorem and confidence intervals (e.g., 95% CI) to interpret reproducibility. Raw data should be archived with metadata to enable independent verification .

Q. How can researchers ensure the purity of this compound during synthesis and isolation?

Implement chromatographic methods (e.g., HPLC with UV/Vis detection) coupled with mass spectrometry to monitor synthetic intermediates and byproducts. Establish purity criteria (e.g., ≥95%) using peak integration and spectral matching. For trace impurities, use limit tests or spiking experiments with reference standards. Document all procedures in the "Experimental" section, citing established protocols for known compounds .

Q. What in vitro assays are appropriate for preliminary testing of this compound’s biological activity?

Use cell-based assays (e.g., viability assays, enzyme inhibition) with positive and negative controls to establish dose-response relationships. Include IC₅₀/EC₅₀ calculations and statistical significance thresholds (e.g., p < 0.05). Validate findings with orthogonal assays (e.g., fluorescence-based detection) to rule out false positives. Report raw data and normalization methods in supplementary materials .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Perform cross-validation using multiple techniques:

- Compare experimental NMR/IR spectra with density functional theory (DFT)-predicted spectra.

- Use molecular dynamics simulations to assess conformational flexibility under varying conditions.

- Validate crystallographic data against small-angle X-ray scattering (SAXS) in solution. Discrepancies may arise from solvent effects, crystal packing, or dynamic equilibria; address these in the "Discussion" section with error margins .

Q. What strategies optimize this compound’s synthetic yield while minimizing side products?

Apply design of experiments (DoE) methodologies, such as factorial designs or response surface modeling, to identify critical reaction parameters (e.g., temperature, catalyst loading). Use kinetic studies to monitor intermediate stability and side reactions. Optimize purification via gradient elution in preparative HPLC. Document iterative refinements in supplementary protocols .

Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action?

Integrate computational docking studies (e.g., molecular docking with target proteins) and experimental validation (e.g., surface plasmon resonance for binding affinity). Combine omics data (transcriptomics/proteomics) with phenotypic assays to map pathways. Use machine learning to predict structure-activity relationships (SAR) and prioritize analogs for synthesis .

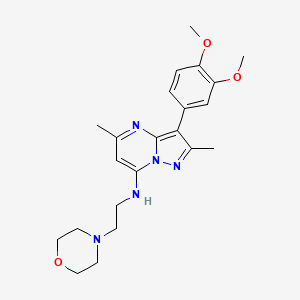

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITGMCAEZVMEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。